molecular formula C6H5BrN2S B15068435 2-Bromo-7-methylimidazo[5,1-b]thiazole CAS No. 1379323-96-2

2-Bromo-7-methylimidazo[5,1-b]thiazole

Cat. No.: B15068435
CAS No.: 1379323-96-2
M. Wt: 217.09 g/mol
InChI Key: RBDFLWLOMGZUDL-UHFFFAOYSA-N
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Description

2-Bromo-7-methylimidazo[5,1-b]thiazole is a versatile brominated heterocyclic compound intended for research and development use as a chemical building block. This compound features the imidazo[5,1-b]thiazole scaffold, a fused bicyclic structure known to be a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . The presence of a bromine atom at the 2-position makes it a valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of novel compounds for biological screening . The imidazothiazole core is a biologically active scaffold of significant interest in pharmaceutical research. Molecules containing this ring system have been investigated for a range of therapeutic applications, including as antimicrobial , anticancer , and anti-inflammatory agents . For instance, thiazole-based stilbene analogs have been designed and synthesized as potent DNA topoisomerase IB (Top1) inhibitors, exhibiting high cytotoxicity against human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT116) . Furthermore, the thiazole moiety is a component of several FDA-approved drugs, underscoring its fundamental importance in drug discovery . Researchers can utilize this compound as a key precursor in the synthesis of more complex, target-oriented molecules. Its structure is closely related to other well-characterized derivatives such as Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (CID 59168410) and 2-Bromoimidazo[5,1-b]thiazole (CID 10465468) . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1379323-96-2

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

2-bromo-7-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5BrN2S/c1-4-6-9(3-8-4)2-5(7)10-6/h2-3H,1H3

InChI Key

RBDFLWLOMGZUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C=C(S2)Br)C=N1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of the Imidazo 5,1 B Thiazole System

Strategic Approaches for Imidazothiazole Scaffold Construction

The synthesis of the imidazo[5,1-b]thiazole (B6145799) core, and its more widely studied isomer, relies on a variety of strategic approaches that allow for the construction of this fused heterocyclic system. These methods range from classical condensation reactions to modern metal-catalyzed and multicomponent strategies, providing a versatile toolbox for medicinal chemists.

Annulation Reactions via 2-Aminothiazole (B372263) and α-Halo Ketones

A foundational and widely utilized method for the synthesis of the related imidazo[2,1-b]thiazole (B1210989) scaffold involves the condensation reaction between a 2-aminothiazole derivative and an α-halo ketone. researchgate.netrsc.org This reaction, often referred to as the Hantzsch thiazole (B1198619) synthesis in a broader context, proceeds through an initial alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.govresearchgate.net

The versatility of this method lies in the commercial availability and structural diversity of both the 2-aminothiazole and α-halo ketone starting materials, allowing for the introduction of a wide range of substituents on the resulting imidazothiazole core. Various reaction conditions have been employed, including refluxing in solvents like ethanol (B145695) or the use of microwave irradiation to accelerate the reaction. researchgate.net Green chemistry approaches have also been explored, utilizing environmentally benign solvents and catalyst-free conditions. researchgate.net

2-Aminothiazole Derivativeα-Halo KetoneConditionsProductYield (%)
2-AminothiazolePhenacyl bromideReflux in ethanol6-Phenylimidazo[2,1-b]thiazoleGood
2-Amino-4-methylthiazole2-BromoacetophenoneMicrowave, PEG-4006-Phenyl-7-methylimidazo[2,1-b]thiazoleHigh

Cyclization Methods Employing N-(2-thiazolyl)imidates and Isothiocyanates

While less commonly documented for the imidazo[5,1-b]thiazole system, cyclization strategies involving precursors like N-(2-thiazolyl)imidates and isothiocyanates represent a potential avenue for scaffold construction. In principle, an N-(2-thiazolyl)imidate could undergo an intramolecular cyclization, possibly promoted by a suitable reagent, to form the fused imidazole ring.

Isothiocyanates are versatile building blocks in heterocyclic synthesis. For the construction of related fused thiazole systems, isothiocyanates have been employed in cycloaddition reactions. While specific examples for the direct synthesis of the imidazo[5,1-b]thiazole core using these methods are not prevalent in the reviewed literature, they remain a plausible synthetic strategy worthy of investigation.

Metal-Catalyzed Synthetic Routes for Imidazothiazole Derivatives

Modern organic synthesis has increasingly relied on metal-catalyzed reactions to achieve efficient and selective bond formations. In the context of imidazothiazole synthesis, various transition metals have been employed to facilitate the construction of this heterocyclic system. Copper-catalyzed reactions, for instance, have been utilized in the synthesis of imidazo[2,1-b]thiazole-based heterocycles through a thioamination protocol. researchgate.net Palladium catalysis has also been explored for the direct C-H arylation of the imidazo[2,1-b]thiazole core, allowing for late-stage functionalization of the pre-formed scaffold. researchgate.net

These metal-catalyzed approaches often offer advantages in terms of milder reaction conditions, improved yields, and the ability to tolerate a wider range of functional groups compared to traditional methods. The choice of metal catalyst and ligands can also influence the regioselectivity of the reaction, providing a powerful tool for accessing specific isomers and derivatives.

Table 2: Overview of Metal-Catalyzed Reactions in Imidazothiazole Synthesis (Note: Data presented is for the isomeric imidazo[2,1-b]thiazole system.)

Metal CatalystReaction TypeKey Features
Copper(II) acetateThioamination/CyclizationMild conditions, sequential C-N and C-S bond formation. researchgate.net
Palladium acetateDirect C-H ArylationSelective functionalization of the imidazothiazole core. researchgate.net

Multicomponent Reactions (MCRs) for Diversified Imidazothiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful strategy for the rapid generation of molecular diversity. researchgate.netmdpi.comnih.gov Several MCRs have been developed for the synthesis of the imidazo[2,1-b]thiazole scaffold.

One notable example is the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR that brings together an aldehyde, a 2-aminothiazole, and an isocyanide to construct the imidazo[2,1-b]thiazole core in a one-pot fashion. mdpi.com This approach is highly valued for its operational simplicity, high atom economy, and the ability to generate a library of diverse derivatives by varying the three input components. mdpi.com

Table 3: Example of a Three-Component Reaction for Imidazo[2,1-b]thiazole Synthesis orientjchem.org

Aldehyde2-AminothiazoleIsocyanideProduct
Aromatic Aldehyde4-Phenylthiazol-2-amineVarious IsocyanidesSubstituted Imidazo[2,1-b]thiazoles

Precision Synthesis of 2-Bromo-7-methylimidazo[5,1-b]thiazole

The synthesis of specifically substituted imidazo[5,1-b]thiazoles, such as this compound, requires careful consideration of the synthetic strategy to control the regiochemical outcome. The starting materials and reaction conditions must be chosen to favor the formation of the desired isomer and to allow for the introduction of the bromine and methyl groups at the correct positions.

Based on the available literature, a direct and detailed synthetic protocol for this compound is not explicitly described. However, a plausible synthetic route can be envisioned starting from 2-amino-4-methylthiazole. The construction of the 7-methylimidazo[5,1-b]thiazole (B67318) core would be the initial step, followed by a regioselective bromination.

Regioselective Bromination Protocols for Imidazothiazole Cores

The introduction of a bromine atom at a specific position on the imidazothiazole nucleus is a key transformation for generating valuable intermediates for further functionalization, for instance, in cross-coupling reactions. The regioselectivity of electrophilic bromination is governed by the electronic properties of the heterocyclic ring system.

In the case of the isomeric imidazo[2,1-b]thiazole system, electrophilic substitution reactions have been studied. The electron-rich nature of the imidazole ring generally directs electrophiles to the C5 position. However, the presence of substituents on the ring can influence the position of bromination.

For the target compound, this compound, achieving regioselective bromination at the C2 position would be the desired outcome. This would likely require the careful selection of a brominating agent and reaction conditions to overcome the inherent reactivity at other positions of the 7-methylimidazo[5,1-b]thiazole core. Common brominating agents include N-bromosuccinimide (NBS) and bromine. The choice of solvent and temperature can also play a crucial role in controlling the regioselectivity of the reaction.

Due to the lack of specific literature on the bromination of 7-methylimidazo[5,1-b]thiazole, further investigation and experimental validation would be necessary to establish a reliable protocol for the synthesis of this compound.

Controlled Introduction of Methyl Functionalities

The synthesis of 7-methylimidazo[5,1-b]thiazole derivatives can be achieved through several established synthetic routes, primarily involving the condensation of a substituted imidazole precursor with a suitable three-carbon synthon. A common strategy involves the reaction of a 2-mercaptoimidazole (B184291) with an α-haloketone or a related electrophile.

To introduce a methyl group at the 7-position of the imidazo[5,1-b]thiazole ring system, the synthesis typically starts from a 4-methyl-1H-imidazole-2-thiol. This precursor contains the methyl group at the desired eventual position. The subsequent cyclization reaction with a suitable reagent, such as a 2-bromo-1,1-diethoxyethane, followed by acid-catalyzed dehydration, would lead to the formation of the 7-methylimidazo[5,1-b]thiazole core.

The introduction of the bromine atom at the 2-position can be accomplished via electrophilic bromination of the pre-formed 7-methylimidazo[5,1-b]thiazole. The electron-rich nature of the imidazo[5,1-b]thiazole ring system makes it susceptible to electrophilic attack. The regioselectivity of this bromination would be directed by the electronic properties of the heterocyclic system.

A plausible synthetic route is outlined in the table below:

StepReactantsReagents and ConditionsProduct
14-methyl-1H-imidazole-2-thiol2-bromo-1,1-diethoxyethane, base2-((2,2-diethoxyethyl)thio)-4-methyl-1H-imidazole
22-((2,2-diethoxyethyl)thio)-4-methyl-1H-imidazoleAcid (e.g., polyphosphoric acid), heat7-methylimidazo[5,1-b]thiazole
37-methylimidazo[5,1-b]thiazoleBrominating agent (e.g., NBS or Br2), solventThis compound

This multi-step process allows for the controlled and regioselective introduction of both the methyl group at the 7-position and the bromine atom at the 2-position, yielding the target compound, this compound.

Post-Synthetic Derivatization and Functionalization of Imidazothiazoles

The this compound molecule is a versatile platform for further chemical modifications. The presence of the bromine atom at the 2-position, the thiazole sulfur, and the imidazole ring allows for a variety of post-synthetic derivatizations to generate a library of novel compounds with potentially enhanced biological activities.

Oxidation of the Thiazole Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom within the thiazole ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation can significantly impact the electronic properties and biological activity of the molecule. The oxidation is typically carried out using controlled amounts of an oxidizing agent.

Common oxidizing agents and their expected products are detailed below:

Oxidizing AgentStoichiometryProduct
meta-Chloroperoxybenzoic acid (m-CPBA)~1 equivalentThis compound-1-oxide (Sulfoxide)
meta-Chloroperoxybenzoic acid (m-CPBA)>2 equivalentsThis compound-1,1-dioxide (Sulfone)
Hydrogen peroxide (H2O2) in acetic acidControlled conditionsThis compound-1-oxide (Sulfoxide)
Oxone® (potassium peroxymonosulfate)ExcessThis compound-1,1-dioxide (Sulfone)

The resulting sulfoxides and sulfones introduce a polar functional group, which can alter the solubility, metabolic stability, and interaction of the molecule with biological targets.

Selective Reduction Reactions of the Imidazole Ring

Selective reduction of the imidazole portion of the imidazo[5,1-b]thiazole system can lead to the formation of tetrahydroimidazo[5,1-b]thiazole derivatives. This transformation saturates one of the heterocyclic rings, altering the planarity and conformational flexibility of the molecule. Catalytic hydrogenation is a common method for such reductions.

The general conditions for this transformation are as follows:

CatalystHydrogen SourceConditionsProduct
Palladium on carbon (Pd/C)H2 gasModerate pressure and temperature2-Bromo-7-methyl-2,3,5,6-tetrahydroimidazo[5,1-b]thiazole
Platinum(IV) oxide (PtO2)H2 gasAtmospheric pressure, room temperature2-Bromo-7-methyl-2,3,5,6-tetrahydroimidazo[5,1-b]thiazole
Sodium borohydride (B1222165) (NaBH4) with a Lewis acid--May lead to partial reduction or require specific substrate activation

The specific conditions would need to be optimized to achieve selective reduction of the imidazole ring without affecting the thiazole ring or the carbon-bromine bond.

Electrophilic Substitution for Halogen and Nitro Group Incorporation

The imidazo[5,1-b]thiazole ring is generally susceptible to electrophilic substitution. In the case of this compound, the positions available for further substitution would be on the imidazole ring, likely at the C-5 position, depending on the directing effects of the existing substituents.

Halogenation: Further halogenation can introduce additional halogen atoms, which can be useful for modulating lipophilicity or for creating further handles for cross-coupling reactions.

ReagentReaction TypePotential Product
N-Chlorosuccinimide (NCS)Chlorination2-Bromo-5-chloro-7-methylimidazo[5,1-b]thiazole
N-Iodosuccinimide (NIS)Iodination2-Bromo-5-iodo-7-methylimidazo[5,1-b]thiazole

Nitration: Introduction of a nitro group can serve as a precursor for an amino group, which can be further functionalized. Nitration is typically achieved with a mixture of nitric and sulfuric acids.

ReagentReaction TypePotential Product
HNO3/H2SO4Nitration2-Bromo-7-methyl-5-nitroimidazo[5,1-b]thiazole

The reaction conditions for these electrophilic substitutions would need to be carefully controlled to avoid undesired side reactions.

Coupling Reactions for Extended Conjugated Systems

The bromine atom at the 2-position of this compound is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended conjugated systems.

Commonly employed coupling reactions include:

Reaction NameCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki Coupling Aryl or heteroaryl boronic acids/estersPd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)2-Aryl(or heteroaryl)-7-methylimidazo[5,1-b]thiazoles
Heck Coupling AlkenesPd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N)2-Vinyl-7-methylimidazo[5,1-b]thiazoles
Sonogashira Coupling Terminal alkynesPd catalyst, Cu(I) co-catalyst, base2-Alkynyl-7-methylimidazo[5,1-b]thiazoles
Stille Coupling OrganostannanesPd catalyst2-Aryl(or vinyl)-7-methylimidazo[5,1-b]thiazoles
Buchwald-Hartwig Amination AminesPd catalyst, ligand, base2-Amino-7-methylimidazo[5,1-b]thiazoles

These coupling reactions are powerful tools for creating diverse libraries of 2-substituted imidazo[5,1-b]thiazole derivatives with tailored electronic and steric properties. For instance, a Suzuki coupling with phenylboronic acid would yield 7-methyl-2-phenylimidazo[5,1-b]thiazole.

Molecular Hybridization Strategies to Create Novel Imidazothiazole Analogs

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. The this compound core can be hybridized with other biologically active moieties.

One approach is to utilize the functional groups on the imidazo[5,1-b]thiazole scaffold for linking to other molecules. For example, the 2-bromo substituent can be converted to other functional groups via the coupling reactions mentioned previously, which can then be used for conjugation.

An illustrative example of a molecular hybridization strategy is presented below:

StepReactionDescription
1Sonogashira CouplingThe this compound is coupled with a terminal alkyne containing a protected functional group (e.g., a protected amine).
2DeprotectionThe protecting group is removed to reveal the functional group.
3Amide CouplingThe deprotected functional group is then coupled with a carboxylic acid of another bioactive molecule (e.g., a known enzyme inhibitor) using standard peptide coupling reagents.

This strategy allows for the creation of novel hybrid molecules where the imidazo[5,1-b]thiazole core is covalently linked to another pharmacophore, potentially leading to synergistic or novel biological activities. nih.gov

Biological Activity Profiles of Imidazothiazole Derivatives Excluding Clinical Studies

Comprehensive Analysis of Anticancer and Antiproliferative Activities

Imidazothiazole derivatives have emerged as a promising class of compounds in oncology research, exhibiting significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.gov These activities are often attributed to their ability to interfere with crucial cellular processes, leading to cell death and the inhibition of tumor growth.

In Vitro Cytotoxicity and Growth Inhibition Against Cancer Cell Lines

Numerous studies have documented the in vitro cytotoxicity of imidazothiazole derivatives against a panel of human cancer cell lines. For example, a series of novel N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides demonstrated potent activity against the MCF-7 breast cancer cell line. mdpi.com Several compounds in this series exhibited IC50 values in the low micromolar range, comparable to the standard anticancer drug Sorafenib. mdpi.com Specifically, compounds featuring n-butyl and fluoro-substitutions on the isatin (B1672199) moiety, such as N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, showed the highest anticancer activity with IC50 values ranging from 8.38 to 11.67 µM. mdpi.com

Other research has highlighted the potent antiproliferative effects of different imidazothiazole analogs. For instance, certain imidazo[2,1-b]thiazole-based aryl hydrazones have been identified as potent cytotoxic agents against human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. nih.gov Similarly, a new class of imidazothiazole-propenones showed promising anti-proliferative activity against various human cancer cell lines. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Imidazothiazole Derivatives

Compound Series Cancer Cell Line IC50 (µM) Reference
N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides MCF-7 (Breast) 8.38 - 11.67 mdpi.com
Imidazo[2,1-b]thiazole (B1210989) derivatives MCF-7 (Breast) 0.794 mdpi.com
Thiazole-based stilbene (B7821643) analogs MCF-7 (Breast) 0.78 nih.gov
Thiazole-based stilbene analogs HCT116 (Colon) 0.62 nih.gov
Bis-thiazole derivatives Hela (Cervical) 0.0006 frontiersin.org
Bis-thiazole derivatives KF-28 (Ovarian) 0.0061 frontiersin.org

Mechanisms of Apoptosis Induction by Imidazothiazole Analogs

A primary mechanism through which imidazothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

For instance, treatment of breast cancer cells with N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide led to a significant increase in the expression of pro-apoptotic proteins such as Bax, caspase-8, and caspase-9, as well as cytochrome C. mdpi.com Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed. mdpi.com This modulation of key apoptotic regulators indicates the activation of the mitochondrial-dependent apoptosis pathway. mdpi.com Similarly, certain imidazo[2,1-b]thiazole-based aryl hydrazones were found to induce apoptosis in breast cancer cells, as confirmed by an increase in early apoptotic cell populations. nih.gov

Further investigations into imidazothiazole-propenones revealed their ability to upregulate pro-apoptotic proteins like p53 and p21, leading to the release of cytochrome C, a critical step in initiating the caspase cascade and subsequent apoptosis. researchgate.net

Cell Cycle Modulation and Arrest Phenomena

In addition to inducing apoptosis, imidazothiazole derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

A notable example is the effect of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, which was found to cause cell cycle arrest in the G2/M phase in MCF-7 cells. mdpi.com The percentage of cells in the G2/M phase increased from 11.31% in control cells to 27.07% in treated cells. mdpi.com Other studies have also reported G2/M phase arrest induced by different imidazothiazole congeners in lung cancer cells. researchgate.net This arrest is often associated with the upregulation of proteins like Cyclin B1, which plays a crucial role in the G2/M transition. researchgate.net Furthermore, some 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were also able to block colon adenocarcinoma HT-29 cells in mitosis. nih.govresearchgate.net

Broad-Spectrum Antimicrobial Potentials

The imidazothiazole scaffold is also a key feature in compounds exhibiting significant antimicrobial properties, with activity demonstrated against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Derivatives of imidazo[2,1-b] researchgate.netmdpi.commdpi.comthiadiazole have shown fairly good antimicrobial activity against both Gram-positive (Staphylococcus aureus, Mycobacterium smegmatis) and Gram-negative (Escherichia coli) bacteria. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.14 to 0.59 mM. nih.gov The broad-spectrum nature of this activity suggests that these compounds could be promising candidates for the development of new antibacterial agents. biointerfaceresearch.com Thiazole (B1198619) derivatives, in a broader sense, are components of well-known antibiotics like penicillin and ceftriaxone. biointerfaceresearch.com

Antifungal Properties and Activity against Fungal Strains

The antifungal potential of imidazothiazole derivatives has also been explored. For example, isobenzofuran-based imidazo[2,1-b] researchgate.netmdpi.commdpi.comthiadiazole derivatives were effective against the fungal pathogen Candida albicans, with MIC values comparable to their antibacterial activity (0.14 to 0.59 mM). nih.gov This indicates that the imidazothiazole core can be a valuable template for designing novel antifungal agents.

Table 2: Antimicrobial Activity of Selected Imidazo[2,1-b] researchgate.netmdpi.commdpi.comthiadiazole Derivatives

Microorganism Type MIC (mM) Reference
Escherichia coli Gram-Negative Bacteria 0.14 - 0.59 nih.gov
Staphylococcus aureus Gram-Positive Bacteria 0.14 - 0.59 nih.gov
Mycobacterium smegmatis Gram-Positive Bacteria 0.14 - 0.59 nih.gov
Candida albicans Fungus 0.14 - 0.59 nih.gov

Advanced Antitubercular Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents with new mechanisms of action. Imidazothiazole derivatives have emerged as a promising class of compounds in this area, with extensive research focused on their potent activity and specific molecular targets.

Potent Activity Against Mycobacterium tuberculosis Strains

A significant body of research has demonstrated the potent in vitro activity of imidazo[2,1-b]thiazole-5-carboxamides against replicating and drug-resistant strains of M. tuberculosis. nih.govacs.orgnih.gov Several of these derivatives have exhibited minimum inhibitory concentration (MIC) values in the low nanomolar range. acs.orgnih.gov For example, specific compounds within this class have recorded MIC values below 10 nM. acs.orgnih.gov

The antitubercular efficacy of these compounds is not limited to drug-sensitive strains. Studies have shown that imidazo[2,1-b]thiazole-5-carboxamides maintain their potency against a panel of drug-resistant clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Furthermore, selected analogues have demonstrated activity in macrophages infected with M. tuberculosis, which is a more physiologically relevant model for the disease. nih.gov

The following table highlights the antitubercular activity of representative imidazo[2,1-b]thiazole derivatives:

Compound SeriesM. tuberculosis Strain(s)Potency (MIC)
Imidazo[2,1-b]thiazole-5-carboxamidesReplicating and drug-resistant strainsLow nanomolar range (<10 nM for some compounds)
ND-11543Replicating M. tuberculosis0.0625–2.5 μM
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10M. tuberculosis H37RaIC₅₀ of 2.32 μM
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT06M. tuberculosis H37RaIC₅₀ of 2.03 μM

Specific Targeting of Mycobacterial Electron Transport Chain Components (e.g., QcrB)

A key advancement in the study of imidazothiazoles as antitubercular agents has been the identification of their specific molecular target. It has been conclusively shown that these compounds inhibit the mycobacterial electron transport chain by targeting QcrB, a subunit of the cytochrome bcc-aa₃ supercomplex. nih.govacs.orgnih.gov This complex is crucial for cellular respiration and energy production in M. tuberculosis.

The on-target selectivity of imidazo[2,1-b]thiazole-5-carboxamides for QcrB has been confirmed through several experimental approaches. acs.orgnih.gov These include the generation of cross-resistance in specific QcrB mutants and the observation of hypersusceptibility in a mutant with a functional gene deletion of the alternative cytochrome bd oxidase. nih.gov The inhibition of QcrB disrupts the pathogen's ability to generate ATP, leading to cell death. This novel mechanism of action is a significant advantage, as it is different from that of most currently used tuberculosis drugs, making these compounds effective against strains resistant to other agents.

Other Noteworthy Pharmacological Applications of Imidazothiazoles

Beyond their antiviral and antitubercular properties, imidazothiazole derivatives have been investigated for other important pharmacological applications, drawing on their historical use and broader biological activity.

Anthelmintic Properties and Historical Relevance

The imidazothiazole core structure is historically significant in the field of anthelmintic therapy. The most well-known example is Levamisole, the levorotatory isomer of tetramisole. Levamisole has been used as an anthelmintic agent to treat infections caused by parasitic worms. researchgate.net Its mechanism of action in this context is believed to involve the stimulation of nicotinic acetylcholine (B1216132) receptors in the parasite's muscles, leading to spastic paralysis and expulsion of the worms from the host.

In addition to its direct anthelmintic effects, Levamisole is also known for its immunomodulatory properties, which can contribute to its therapeutic efficacy. researchgate.net The historical success of Levamisole has inspired further research into other imidazothiazole derivatives for new and improved anthelmintic agents. ijpbs.commdpi.com

Anti-inflammatory Effects

Imidazothiazole derivatives have also demonstrated notable anti-inflammatory properties in various preclinical studies. nih.govnih.govrsc.org Research has shown that these compounds can inhibit the production of pro-inflammatory mediators. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.govrsc.org

The anti-inflammatory activity of these derivatives appears to be influenced by the nature of the substituents on the imidazothiazole ring system. nih.gov Studies have indicated that the introduction of polar substituents at certain positions can maintain anti-inflammatory activity while reducing acute toxicity. nih.gov Conversely, other modifications, such as the addition of a gem-dimethyl substituent at position 6, have been shown to increase toxicity and diminish anti-inflammatory effects. nih.gov This highlights the potential for synthetic modification to optimize the therapeutic index of these compounds as anti-inflammatory agents.

Antihypertensive Properties of 2-Bromo-7-methylimidazo[5,1-b]thiazole Derivatives Remain Unexplored in Preclinical Research

Detailed searches of scientific literature and biomedical databases have revealed no published research investigating the antihypertensive properties of this compound or its derivatives. While the broader imidazothiazole scaffold is a subject of interest in medicinal chemistry for various therapeutic applications, the specific area of blood pressure regulation for this particular compound appears to be an uninvestigated field of study.

The imidazo[5,1-b]thiazole (B6145799) ring system is a recognized pharmacophore, and its derivatives have been primarily explored for other biological activities, such as antifungal and anticancer properties. However, the current body of scientific evidence does not extend to the evaluation of their effects on the cardiovascular system, specifically concerning hypertension.

Consequently, there are no research findings, data tables, or detailed biological activity profiles to report for the antihypertensive properties of this compound within the scope of non-clinical studies. The absence of information underscores a potential area for future pharmacological investigation, should the structural characteristics of this compound suggest a plausible mechanism for influencing blood pressure.

Mechanistic Elucidation and Molecular Target Identification of Imidazothiazole Based Agents

Detailed Exploration of Mechanism of Action Paradigms

There is no specific information available in the reviewed scientific literature detailing the mechanism of action for 2-Bromo-7-methylimidazo[5,1-b]thiazole. Studies on various other imidazo[2,1-b]thiazole (B1210989) derivatives have suggested multiple potential mechanisms, including the induction of apoptosis and cell cycle arrest. However, without dedicated research, it is not possible to ascertain if this compound operates through these or other pathways.

Enzyme and Receptor Inhibition Studies

Specific inhibitory activity of this compound against various enzymes and receptors has not been reported.

Kinase Inhibition Spectrum (e.g., EGFR, HER2, B-Raf, DHFR, RSK2, IDO1, COX-2)

There is no available data on the inhibitory effects of this compound on the specified kinases. While some imidazo[2,1-b]thiazole derivatives have been investigated as kinase inhibitors, the specific activity profile of the bromo-methyl substituted analog remains uncharacterized.

Inhibition of Carbonic Anhydrase Isoforms

No studies were found that investigated the inhibitory potential of this compound against any carbonic anhydrase isoforms.

Disruption of Tubulin Polymerization Dynamics

The effect of this compound on tubulin polymerization is not documented. Although some imidazo[2,1-b]thiazole-based compounds have been identified as microtubule-targeting agents, it is unknown if this compound shares this property.

Interaction with Other Critical Biological Macromolecules (e.g., DNA, Caspase-3)

Direct interaction studies of this compound with DNA or its effect on caspase-3 activity have not been reported.

Analysis of Molecular Recognition and Binding Pocket Interactions

In the absence of identified molecular targets, there have been no molecular docking or structural biology studies to elucidate the binding pocket interactions of this compound. Such analyses are contingent on the prior identification of specific protein or nucleic acid targets.

Structure Activity Relationship Sar Investigations of Imidazothiazole Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The exploration of different functional groups on the imidazothiazole framework has revealed that even minor chemical alterations can lead to significant changes in biological response. This sensitivity underscores the importance of the fused ring system as a scaffold for precisely orienting pharmacologically important substituents.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity. In the context of imidazothiazole derivatives, the position and number of halogen substituents are critical determinants of potency.

Research on a series of benzo[d]imidazo[2,1-b]thiazole derivatives has demonstrated the nuanced role of bromine substitution in cytotoxic activity against cancer cells. A comparative study highlighted that the specific placement and combination of substituents dictate the compound's efficacy. For instance, a derivative featuring a bromine atom at one position (R1) and an electron-donating methoxy (B1213986) group at another (R2) exhibited the highest cytotoxicity with an IC50 value of 10.78 µM. researchgate.net In contrast, when the methoxy group was replaced with another bromine atom, the resulting di-brominated compound showed significantly reduced activity (IC50 = 29.7 µM). researchgate.net This suggests that while a single bromine atom in a specific position can enhance potency, potentially through favorable interactions like halogen bonding with the biological target, the presence of a second electron-withdrawing bromine atom is detrimental to the activity of this particular compound series. researchgate.net

This underscores that the effect of halogenation is not merely additive but is highly dependent on its interplay with other substituents and its specific location on the heterocyclic core.

Table 1: Effect of Bromine Substitution on Cytotoxicity of Benzo[d]imidazo[2,1-b]thiazole Derivatives

CompoundR1 SubstituentR2 SubstituentCytotoxicity (IC50 in µM)
5aBromineMethoxy10.78
5bBromineBromine29.7

Data sourced from a study on the anticancer evaluation of benzo[d]imidazo[2,1-b]thiazole derivatives against MCF-7 breast cancer cells. researchgate.net

The introduction of alkyl and aryl groups at various positions of the imidazothiazole ring system has been extensively studied to probe the steric and electronic requirements for biological activity. Studies on 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, evaluated for their ability to inhibit cell proliferation, found that derivatives bearing methyl groups at positions 2 and 6 of the imidazothiazole core yielded the best results. nih.gov

Further investigation into the substituent at the 6-position revealed that the relatively small methyl group could be replaced by larger aryl groups, such as p-methylphenyl and p-chlorophenyl, without a significant loss of activity. nih.gov This indicates that the active site of the biological target can accommodate bulkier substituents at this position. The p-chlorophenyl group, in particular, introduces both steric bulk and a halogen atom, which can influence binding affinity and pharmacokinetic properties. Similarly, the presence of a methoxy group has been shown to be beneficial for the cytotoxic activity of certain derivatives, as seen in the potent compound 5a (Table 1), where it is paired with a bromine substituent. researchgate.net These findings collectively suggest that positions on the imidazothiazole scaffold can tolerate a range of alkyl and aryl substituents, which can be fine-tuned to optimize biological activity.

The imidazo[5,1-b]thiazole (B6145799) core is a rigid, bicyclic system. This structural rigidity is a key feature that influences biological activity. Unlike flexible molecules that can adopt numerous conformations, the fused ring system holds the appended functional groups in a well-defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding to a receptor or enzyme active site, which can lead to higher binding affinity.

The planarity and aromaticity of the fused system also facilitate non-covalent interactions, such as π-π stacking, with aromatic amino acid residues in the binding pocket of a biological target. The specific geometry of the imidazo[5,1-b]thiazole system, with its defined bond angles and distances, dictates the orientation of substituents, ensuring they are positioned optimally to interact with their respective counterparts in the target protein. Therefore, the fused ring system acts as a critical scaffold, and its inherent conformational constraints are fundamental to the observed biological responses of its derivatives. nih.govnih.gov

Bioisosteric replacement is a strategy used in drug design to substitute one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or reducing toxicity. In the context of imidazothiazole derivatives, this approach has been used to probe the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazothiazole and related benzazole derivatives, QSAR models have been developed to understand the key molecular features that govern their antiproliferative activity. nih.gov

These studies often involve calculating a large number of molecular descriptors that quantify various aspects of the molecules' structure, such as their topology, geometry, and electronic properties. Statistical methods are then used to build models that can predict the activity of new, unsynthesized compounds. QSAR analyses on related benzothiazoles have revealed that 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors are often significant. mdpi.com These descriptors relate to the 3D distribution of atomic properties like mass and polarizability within the molecule. The consistent appearance of these descriptors in successful QSAR models indicates that the three-dimensional shape and the distribution of electron density are critical factors for the biological activity of these heterocyclic systems. mdpi.com Such models serve as valuable tools for guiding the design of new derivatives with potentially enhanced potency.

Correlation between Specific Pharmacophoric Features and Observed Biological Responses

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on SAR and QSAR studies of imidazothiazole derivatives, a general pharmacophore model can be proposed.

Key features often include:

Aromatic/Hydrophobic Regions: The fused imidazothiazole ring system itself, along with any aryl substituents, typically serves as a crucial hydrophobic and aromatic feature that can engage in van der Waals and π-π stacking interactions.

Hydrogen Bond Acceptors/Donors: Substituents such as methoxy groups or nitrogen atoms within the heterocyclic core can act as hydrogen bond acceptors. researchgate.net Amine groups, if present, can serve as hydrogen bond donors. The precise location of these features is critical for anchoring the molecule in the correct orientation within the target's binding site.

Halogen Bonding Site: A strategically placed bromine or chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or sulfur) in the active site. researchgate.net

The specific combination and spatial arrangement of these features define the pharmacophore. For example, studies on imidazothiazole analogues as selective COX-2 inhibitors identified the methyl sulfonyl group as a key pharmacophoric element responsible for their activity. nih.gov The correlation between the presence of these specific features and the observed biological response allows researchers to design novel molecules that fit the pharmacophore model, thereby increasing the probability of discovering potent and selective compounds.

Future Perspectives and Emerging Research Directions in Imidazothiazole Chemistry

Rational Design and De Novo Synthesis of Potent Imidazothiazole Analogs

The rational design and de novo synthesis of novel imidazo[2,1-b]thiazole (B1210989) analogs are at the forefront of current research efforts. Advances in computational chemistry and a deeper understanding of structure-activity relationships (SAR) are enabling the design of molecules with enhanced potency and selectivity for specific biological targets. researchgate.net For instance, the synthesis of hybrid molecules that incorporate the imidazo[2,1-b]thiazole core with other pharmacologically active moieties is a promising strategy. One such approach involves the creation of pharmacophores that combine the imidazo[2,1-b]thiazole system with a thiazole (B1198619) ring to develop potent anti-mycobacterial agents.

The development of one-pot, multi-component reactions has also streamlined the synthesis of diverse imidazo[2,1-b]thiazole libraries. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, offers an efficient and greener alternative for the synthesis of these compounds with high atom economy. mdpi.com This methodology allows for the introduction of various substituents on the imidazo[2,1-b]thiazole scaffold, facilitating the exploration of a broader chemical space.

Future efforts in this area will likely focus on the design of inhibitors for specific enzymes implicated in disease progression. For example, recent cancer research has highlighted the role of enzymes like B-Raf kinase and indoleamine 2,3-dioxygenase 1 (IDO1) in tumor development, making them attractive targets for new imidazothiazole-based anticancer agents. researchgate.net

Development of Multi-Targeting Imidazothiazole Derivatives for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeting drugs that can modulate several targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. The versatile nature of the imidazothiazole scaffold makes it an ideal platform for the design of such multi-targeting agents.

Researchers are exploring the synthesis of imidazo[2,1-b]thiazole derivatives that can, for example, exhibit both anticancer and anti-inflammatory properties, which could be beneficial in treating inflammation-associated cancers. By strategically modifying the substituents on the imidazo[2,1-b]thiazole core, it is possible to create molecules that interact with multiple biological targets. This approach has the potential to yield more effective treatments for complex multifactorial diseases.

Application of Green Chemistry Principles in Scalable Imidazothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. In the context of imidazo[2,1-b]thiazole synthesis, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable example is the use of polyethylene (B3416737) glycol-400 (PEG-400) as a biodegradable and recyclable reaction medium and catalyst for the synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.net Microwave-assisted synthesis is another green chemistry approach that has been successfully employed to produce these compounds, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net Future research will continue to focus on developing even more sustainable and scalable synthetic routes to make the production of imidazo[2,1-b]thiazole-based drugs more economically and environmentally viable.

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The integration of high-throughput screening (HTS) and combinatorial chemistry has revolutionized the drug discovery process. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of promising drug candidates.

In the field of imidazothiazole research, combinatorial approaches can be used to generate vast libraries of derivatives with diverse substitution patterns. These libraries can then be screened against a panel of biological targets to identify compounds with the desired activity. This approach, combined with computational modeling and in silico screening, can help to prioritize the most promising candidates for further development. researchgate.net The ability to quickly assess the biological activity of a wide range of imidazo[2,1-b]thiazole analogs will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

Advancements in Spectroscopic and Crystallographic Characterization of Imidazothiazoles

A thorough understanding of the three-dimensional structure of imidazo[2,1-b]thiazole derivatives and their interactions with biological targets is essential for rational drug design. Advancements in spectroscopic and crystallographic techniques are providing unprecedented insights into the structure and function of these molecules.

Techniques such as X-ray crystallography allow for the precise determination of the molecular structure of imidazo[2,1-b]thiazole derivatives, providing valuable information about their conformation and stereochemistry. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to confirm the structure and purity of newly synthesized compounds. researchgate.netmdpi.com These analytical techniques are indispensable for characterizing novel imidazo[2,1-b]thiazole derivatives and for elucidating their mechanisms of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-7-methylimidazo[5,1-b]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide with carboxylic acids to form thiadiazole intermediates, followed by treatment with 2-haloketones to construct the imidazo-thiazole core . Bromination using N-bromosuccinimide (NBS) is a critical step; optimizing solvent polarity (e.g., DMF vs. acetonitrile) and temperature (0–25°C) improves regioselectivity and minimizes side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the brominated product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it from non-brominated analogs?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : A strong absorption band near 650–700 cm⁻¹ confirms C-Br stretching .
  • ¹H NMR : Deshielding of the methyl group (δ 2.4–2.6 ppm) and absence of aromatic protons adjacent to the bromine atom confirm substitution .
  • LC-MS : A molecular ion peak at m/z 243 [M+H]⁺ and isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) validate bromination .

Q. How should researchers select a theoretical framework to guide mechanistic studies on brominated imidazo-thiazoles?

  • Methodological Answer : Ground studies in heterocyclic chemistry (e.g., frontier molecular orbital theory) explain reactivity patterns, while density functional theory (DFT) predicts regioselectivity in electrophilic substitutions. For biological applications, structure-activity relationship (SAR) models linking bromine’s electronegativity to bioactivity are critical .

Advanced Research Questions

Q. What experimental design strategies address contradictions in regioselective bromination of imidazo-thiazole derivatives?

  • Methodological Answer : Discrepancies in bromine positioning (e.g., C5 vs. C7) arise from solvent polarity and steric effects. A factorial design (e.g., varying solvents, catalysts, and temperatures) can isolate dominant factors. For example, NBS in DMF at 0°C favors C5 bromination due to reduced steric hindrance, confirmed by X-ray crystallography .

Q. How can researchers resolve conflicting bioactivity data for this compound in antioxidant vs. cytotoxic assays?

  • Methodological Answer : Contradictions may stem from assay-specific redox interference (e.g., DPPH assay’s sensitivity to electron-withdrawing groups like bromine). Control experiments using radical scavengers (e.g., ascorbic acid) and orthogonal assays (e.g., FRAP or ABTS) clarify mechanistic contributions. Parallel cytotoxicity screening (e.g., MTT assay) identifies concentration thresholds where antioxidant effects transition to toxicity .

Q. What multi-step optimization approaches improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer : Employ process analytical technology (PAT) for real-time monitoring of intermediates. For example:

  • Step 1 : Cyclization under microwave irradiation reduces reaction time by 40% .
  • Step 2 : Flow chemistry for bromination enhances reproducibility and reduces byproduct formation .
  • Step 3 : Recrystallization from ethanol/water (7:3) achieves >98% purity .

Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets (e.g., kinase inhibitors). QSAR models incorporating Hammett constants (σ) for bromine and methyl groups optimize electronic properties for specific interactions. MD simulations assess stability in physiological environments .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during bromination under heterogeneous conditions?

  • Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NBS solubility in non-polar solvents. Sonication at 20 kHz disrupts aggregates, ensuring uniform bromine distribution. Post-reaction quenching with Na₂S₂O₃ eliminates excess bromine .

Q. How should researchers integrate theoretical models with experimental data to explain anomalous reactivity?

  • Methodological Answer : Combine DFT-calculated activation energies with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. For example, a higher activation barrier for C7 bromination aligns with experimental preference for C5 substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.